![molecular formula C11H9N B13955527 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine CAS No. 624721-65-9](/img/structure/B13955527.png)
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine is a heterocyclic compound with the molecular formula C11H9N It is a member of the azocine family, characterized by a fused ring system that includes a cyclopropane ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular cyclization reaction. This reaction often requires the presence of a base and a suitable solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
科学的研究の応用
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A]indoles: These compounds share a similar fused ring system but differ in the specific ring structures and functional groups present.
Azocines: Other members of the azocine family, such as 1H-pyrrolo[1,2-A]azocine, have different substituents and ring configurations, leading to variations in their chemical and biological properties.
特性
CAS番号 |
624721-65-9 |
|---|---|
分子式 |
C11H9N |
分子量 |
155.20 g/mol |
IUPAC名 |
9-azatricyclo[7.3.0.03,5]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C11H9N/c1-3-9-7-10(9)8-11-4-2-6-12(11)5-1/h1-3,5-8H,4H2 |
InChIキー |
NRHXQIMLCXIEPV-UHFFFAOYSA-N |
正規SMILES |
C1C=CN2C1=CC3=CC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
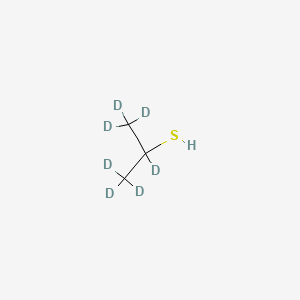
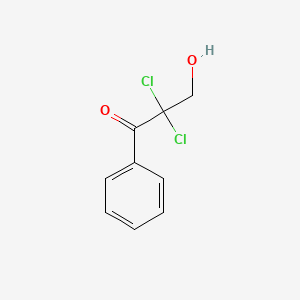
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
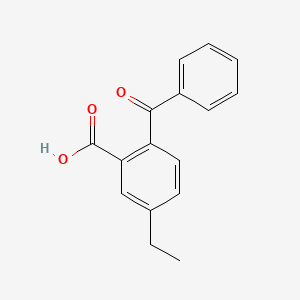

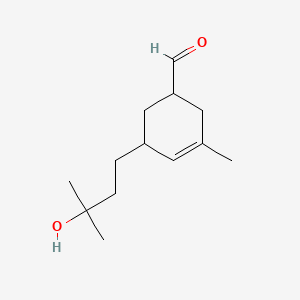
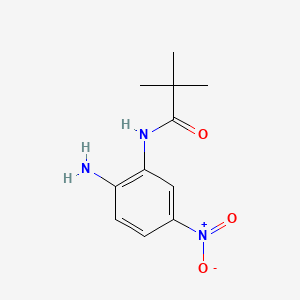
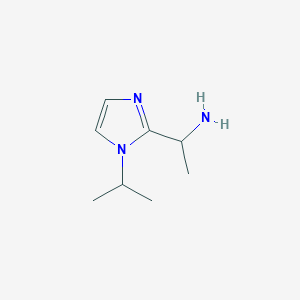

![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)
